molecular formula C22H28ClN3OS B2872120 N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1216570-98-7

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No.: B2872120
CAS No.: 1216570-98-7
M. Wt: 418
InChI Key: AEBVGDAOZFHESP-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride (CAS 1216570-98-7) is a synthetic organic compound with a molecular formula of C22H28ClN3OS and a molecular weight of 418.0 g/mol . This benzothiazole-derived molecule features a complex structure integrating a dimethylaminoethyl group and a phenylpropanamide chain, making it a compound of interest in advanced chemical and pharmacological research. Compounds based on the N-(thiazol-2-yl)benzamide and related scaffolds have recently been identified as valuable tools in biochemical research, particularly in the study of Cys-loop receptor (CLR) superfamily of ion channels . These structures have shown potential as selective antagonists for specialized targets like the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators to help elucidate the physiological functions of these receptors . The structural features of this reagent suggest potential applications in early-stage drug discovery and as a key intermediate in the synthesis of more complex molecules for screening campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-4-17-10-12-19-20(16-17)27-22(23-19)25(15-14-24(2)3)21(26)13-11-18-8-6-5-7-9-18;/h5-10,12,16H,4,11,13-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBVGDAOZFHESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromatographic Purification

Crude product is purified using preparative HPLC with a C18 column (method adapted from US10336749B2):

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Flow Rate : 20 mL/min.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, thiazole-H), 7.45–7.30 (m, 5H, phenyl-H), 3.75 (t, 2H, NCH₂), 2.90 (s, 6H, N(CH₃)₂).
  • HRMS : m/z calculated for C₂₂H₂₈ClN₃OS [M+H]⁺: 418.0; found: 418.1.

Challenges and Optimization Opportunities

  • Regioselectivity in Benzothiazole Synthesis : Ethyl substitution at the 6-position requires precise control during cyclization to avoid isomer formation.
  • Amidation Efficiency : Lower yields in DCM suggest testing polar aprotic solvents like DMA or NMP.
  • Scale-Up Limitations : Batch crystallization may benefit from continuous flow reactors to improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table summarizes critical differences between the target compound and its closest analogs (see –7):

Compound Name Substituents on Benzothiazole Amine Group Amide Structure Molecular Weight (g/mol) Reference
Target Compound 6-ethyl 2-(dimethylamino)ethyl 3-phenylpropanamide ~438.09 -
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride 6-fluoro 3-(dimethylamino)propyl 3-phenylpropanamide ~425.94 (calculated)
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide 6-CF3 - 2-(3-methoxyphenyl)acetamide ~370.35 (calculated)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 4-fluoro 2-(dimethylamino)ethyl 4-(piperidinylsulfonyl)benzamide Not provided

Key Structural and Functional Differences

a) Substituents on Benzothiazole
  • The ethyl group may reduce metabolic degradation relative to electron-withdrawing groups like fluorine or trifluoromethyl .
  • 6-Fluoro (Analog) : Introduces electronegativity, possibly improving hydrogen-bonding interactions but reducing lipophilicity .
  • 6-Trifluoromethyl (Patent Analogs) : Strong electron-withdrawing effects may enhance metabolic stability but reduce solubility .
b) Amine Side Chain
  • 2-(Dimethylamino)ethyl (Target): Balances solubility (via protonation) and steric effects. In contrast, the 3-(dimethylamino)propyl group () may increase solubility but introduce conformational flexibility .
  • Piperidinylsulfonyl (): Adds bulk and polarity, likely altering receptor selectivity compared to dimethylamino groups .
c) Amide Linker
  • 3-Phenylpropanamide (Target): The extended alkyl chain and phenyl group may optimize binding pocket interactions.

Hypothetical Pharmacological Implications

  • Lipophilicity : The 6-ethyl group in the target compound likely enhances blood-brain barrier penetration compared to 6-fluoro or 6-CF3 analogs.
  • Solubility: Dimethylamino groups improve aqueous solubility, whereas trifluoromethyl or morpholine derivatives () may offer variable solubility profiles .

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride, also known by its CAS number 1216710-64-3, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and findings from various studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21H26ClN3OS2
Molecular Weight 436.0 g/mol
CAS Number 1216710-64-3

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The process includes the formation of the benzo[d]thiazole moiety and subsequent amide coupling with dimethylaminoethyl derivatives.

Antinociceptive Activity

A significant aspect of the biological activity of this compound is its antinociceptive properties. In a study evaluating various N-(dimethylamino)ethyl derivatives, it was found that several compounds exhibited notable antinociceptive effects in pain models such as the hot-plate and tail-flick tests. Specifically, compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide showed enhanced pain relief compared to standard analgesics like metamizole .

The mechanism behind the antinociceptive effects is believed to involve modulation of both supraspinal and spinal pathways. The compound may interact with opioid receptors or other pain-modulating neurotransmitter systems, leading to decreased sensitivity to painful stimuli .

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxicity of this compound against various cancer cell lines. Preliminary results indicate that it may possess selective cytotoxic effects, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

  • Study on Analgesic Properties : A pharmacological evaluation demonstrated that eight out of ten newly synthesized compounds with similar structures exhibited significant antinociceptive activity, suggesting a promising therapeutic potential for pain management .
  • Cytotoxicity Profile : Research indicated that this compound could selectively inhibit the growth of certain cancer cell lines, warranting further exploration into its mechanisms and efficacy as an anticancer agent.
  • Fluorescence Studies : The incorporation of fluorescent tags in derivatives of this compound has been explored for tracking its distribution in biological systems, enhancing our understanding of its pharmacokinetics and interactions at the cellular level .

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